molecular formula C19H13F2N5OS2 B2881729 N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797641-75-8

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2881729
CAS No.: 1797641-75-8
M. Wt: 429.46
InChI Key: VKNFVKYHBZFFPX-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide moiety is further linked to a phenyl ring substituted with a thiazole group bearing a 2,4-difluorophenylamino substituent.

Properties

IUPAC Name

N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5OS2/c1-10-17(29-26-25-10)18(27)22-13-4-2-3-11(7-13)16-9-28-19(24-16)23-15-6-5-12(20)8-14(15)21/h2-9H,1H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNFVKYHBZFFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Scientific Research Applications

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with diverse scientific research applications. It features a thiazole ring, a thiadiazole ring, and a difluorophenyl group.

Scientific Research Applications

This compound has applications spanning medicinal chemistry, materials science, and industrial chemistry.

Medicinal Chemistry

  • The compound shows potential as an anticancer, antimicrobial, and anti-inflammatory agent because of its unique structural features.
  • Thiazole derivatives, a class to which this compound belongs, exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, antitumor, and cytotoxic effects.
  • Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities.

Materials Science

  • This compound can be used to develop advanced materials with specific electronic and optical properties.

Industrial Chemistry

  • This compound can serve as a precursor for synthesizing various industrial chemicals and intermediates.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
  • Reduction Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
  • Substitution Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives using halogenating agents or nucleophiles such as amines or thiols.

Mechanism of Action

The mechanism of action of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Purity/Activity Data
Target Compound C₂₀H₁₄F₂N₅OS₂ 450.48 2,4-Difluorophenyl, thiadiazole Not reported
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 381.34 Nitrothiophene, difluorophenyl 99.05% purity
4-Phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide C₁₆H₁₀F₃N₃OS 349.33 Trifluoromethylphenyl Not reported

Key Structural and Functional Insights

  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound may enhance lipid solubility and bioavailability compared to non-fluorinated analogs (e.g., phenyl-substituted compounds in ) .
  • Thiadiazole vs.
  • Carboxamide Linkers : The carboxamide group facilitates hydrogen bonding with biological targets, a feature critical in MAO-A inhibitors () and antifungal agents () .

Biological Activity

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1797094-71-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H17F2N3O2SC_{19}H_{17}F_2N_3O_2S, with a molecular weight of 389.4 g/mol. The structural features include a thiadiazole ring, which is known for its pharmacological significance. The presence of the 2,4-difluorophenyl group and the thiazole moiety enhances its biological activity.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. Specifically, compounds containing the 1,3,4-thiadiazole scaffold have shown efficacy against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Studies have demonstrated that compounds similar to this compound possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Example AS. aureus62.5 μg/mL
Example BE. coli32.6 μg/mL

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds with similar structural features have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . For instance:

  • Case Study : A study reported that a related thiadiazole derivative exhibited cytotoxic effects on breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutic agents .

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral properties. The mechanism often involves interference with viral replication processes:

  • Case Study : Research indicates that certain thiadiazole compounds demonstrate antiviral activity against herpes simplex virus (HSV), showcasing their potential as therapeutic agents in viral infections .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Receptor Modulation : It could modulate receptors associated with cancer cell proliferation and survival pathways.

Q & A

Q. How do pH and solvent polarity influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer : Test nucleophilic substitution reactions under acidic (pH 4–5) vs. basic (pH 8–9) conditions. Use Hammett plots to correlate substituent electronic effects (σ values) with reaction rates in solvents like THF or acetonitrile .

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